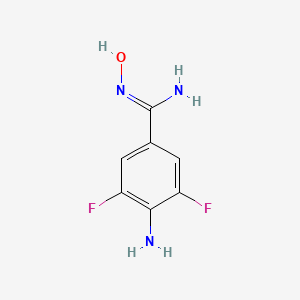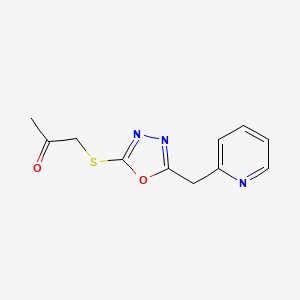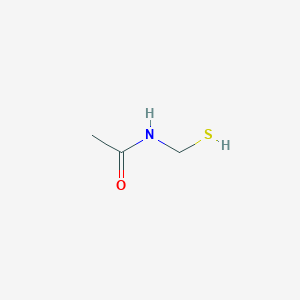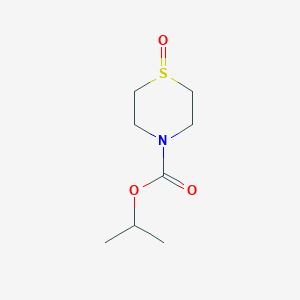
Europium(2+) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium(II) acetate is an inorganic compound with the chemical formula Eu(CH₃COO)₂ It is a salt of europium in the +2 oxidation state and acetic acid Europium is a rare earth element, and its compounds are known for their unique optical and magnetic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Europium(II) acetate can be synthesized through the reaction of europium metal with acetic acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation of europium(II) to europium(III). The general reaction is as follows: [ 2Eu + 6CH₃COOH \rightarrow 2Eu(CH₃COO)₂ + 3H₂ ]
Another method involves the reduction of europium(III) acetate using a suitable reducing agent, such as metallic europium or hydrogen gas, under controlled conditions .
Industrial Production Methods
Industrial production of europium(II) acetate is not as common as laboratory synthesis due to the specialized conditions required to maintain the +2 oxidation state. similar principles apply, with careful control of the reaction environment to prevent oxidation.
Analyse Chemischer Reaktionen
Types of Reactions
Europium(II) acetate undergoes various chemical reactions, including:
Oxidation: Europium(II) acetate can be oxidized to europium(III) acetate in the presence of oxidizing agents.
Reduction: It can be reduced further, although this is less common.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and other carboxylates.
Major Products Formed
Oxidation: Europium(III) acetate.
Substitution: Various europium complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Europium(II) acetate has several applications in scientific research:
Materials Science: Used in the synthesis of luminescent materials and phosphors.
Chemistry: Acts as a precursor for the preparation of other europium compounds and complexes.
Biology and Medicine: Investigated for its potential use in imaging and diagnostic applications due to its luminescent properties.
Industry: Utilized in the production of specialized optical materials and devices.
Wirkmechanismus
The mechanism by which europium(II) acetate exerts its effects is primarily related to its ability to participate in redox reactions and form coordination complexes. The europium ion can interact with various ligands, leading to changes in its electronic structure and properties. These interactions are crucial for its applications in luminescence and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Europium(III) acetate: Similar in structure but with europium in the +3 oxidation state.
Europium(II) chloride: Another europium(II) compound with different anionic ligands.
Europium(II) oxide: A compound with europium in the +2 oxidation state but with oxide ligands.
Uniqueness
Europium(II) acetate is unique due to its specific combination of europium in the +2 oxidation state and acetate ligands. This combination imparts distinct optical and chemical properties, making it valuable for specific applications in luminescence and coordination chemistry .
Eigenschaften
CAS-Nummer |
59823-94-8 |
|---|---|
Molekularformel |
C4H6EuO4 |
Molekulargewicht |
270.05 g/mol |
IUPAC-Name |
europium(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Eu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
JABSKJKXYGWLSD-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].[Eu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15246182.png)


![tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B15246203.png)



![6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15246231.png)
![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)

![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
